3-(3-Methoxy-phenyl)-1H-indazole
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-11-6-4-5-10(9-11)14-12-7-2-3-8-13(12)15-16-14/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCZEHGQJFAYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303313 | |
| Record name | 3-(3-Methoxyphenyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-14-7 | |
| Record name | 3-(3-Methoxyphenyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-phenyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyphenylhydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-phenyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The indazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-(3-Hydroxy-phenyl)-1H-indazole, while nucleophilic substitution can introduce various functional groups at the 3-position of the phenyl ring .
Scientific Research Applications
Synthesis of 3-(3-Methoxy-phenyl)-1H-indazole
The synthesis of this compound involves several methodologies, including direct arylation and other synthetic routes. Recent advancements have shown that palladium-catalyzed reactions can yield high purity and efficiency, allowing for the production of this compound under mild conditions. For instance, the use of water as a solvent has been demonstrated to enhance yields significantly while minimizing environmental impact .
Biological Activities
The biological activities of this compound derivatives have been extensively studied, revealing promising results in several areas:
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties. In particular, studies have shown that certain indazole derivatives can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. For instance, a derivative was found to inhibit Bcr-Abl wild type and T315I mutant with IC50 values comparable to established drugs like Imatinib .
| Compound | Target | IC50 Value (µM) |
|---|---|---|
| 89 | Bcr-Abl WT | 0.014 |
| 90 | Bcr-Abl T315I | 0.45 |
| Entrectinib | ALK | 12 |
Neurological Applications
The compound is also being investigated for its effects on nicotinic acetylcholine receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia. Agonists derived from this indazole structure have shown potential in modulating these receptors, offering a pathway for therapeutic intervention in cognitive disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key features that enhance the biological activity of indazole derivatives. For example, the presence of electron-withdrawing groups on the phenyl ring has been linked to increased potency against protozoal infections . Additionally, modifications to the indazole core can lead to improved selectivity and efficacy against specific cancer targets.
Case Studies
Several case studies highlight the practical applications of this compound derivatives:
- Case Study 1: A study evaluated the anti-proliferative effects of various indazole derivatives on human cancer cell lines (K562, A549). The results indicated significant inhibition rates, with some compounds achieving IC50 values in the low nanomolar range .
- Case Study 2: Another investigation focused on the neuroprotective effects of indazole derivatives in models of Alzheimer's disease. Compounds were assessed for their ability to enhance cognitive function in animal models, showing promise for future clinical applications .
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-phenyl)-1H-indazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among indazole derivatives include:
- Substituent Position : The methoxy group’s position on the phenyl ring significantly impacts activity. For example:
- 3-(4-Methoxyphenyl)-1H-indazole (3f) : Exhibits anticancer activity in Pd(PPh₃)₄-catalyzed synthesis studies, with distinct NMR and IR profiles .
- 3-(2-Methoxyphenyl)-1H-indazole (3h) : Altered steric and electronic properties due to ortho-substitution may reduce target affinity compared to para-substituted analogues .
- Core Modifications :
- 3-(Pyridin-3-yl)-1H-indazole (3e) : Replacement of phenyl with pyridyl enhances solubility and metal-coordination capabilities, useful in kinase inhibition .
- Styryl-Substituted Derivatives (e.g., 2d–2o) : Extended conjugation via styryl groups improves binding to tubulin or kinases, as seen in compounds with IC₅₀ values <100 nM against cancer cell lines .
Physicochemical Properties
- 3-(4-Methoxyphenyl)-1H-indazole (3f) : m.p. 180–182°C, IR ν(C=N) 1600 cm⁻¹, ¹H NMR δ 8.2 ppm (indazole H-7) .
- Styryl Derivatives (e.g., 2d) : Higher molecular weights (~450–500 g/mol) due to extended substituents; reduced solubility in aqueous media .
Toxicity and Selectivity
- Ethyl-5-methyl-N¹-p-chlorobenzoyl-1H-indazole-3-carboxylate : Demonstrated antiarthritic effects at subtoxic doses in rat models .
- 3-(1H-Pyrrol-2-yl)-1H-indazole : Induced oxidative stress in rats, elevating MDA levels and GSH-Px activity .
Key Research Insights
- Substituent Position Matters : Para-substituted methoxy groups (e.g., 3f) generally exhibit better pharmacokinetic profiles than ortho- or meta-substituted analogues due to optimized steric and electronic interactions .
- Hybrid Scaffolds Enhance Potency : Incorporation of benzimidazole (e.g., compound 105) or pyridyl groups (e.g., 3e) improves FGFR or kinase inhibition by enabling π-π stacking or hydrogen bonding .
- Styryl Derivatives for Tubulin Targeting : Extended conjugation in styryl-substituted indazoles (e.g., 2d) mimics colchicine binding, though cytotoxicity remains moderate .
Biological Activity
3-(3-Methoxy-phenyl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Synthesis
This compound is characterized by its indazole core, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its biological activity. Various synthetic routes have been explored to obtain this compound, often employing palladium-catalyzed reactions or other coupling methodologies.
Biological Activity Overview
The biological activity of this compound has been investigated across several domains, including:
- Antimicrobial Activity: Studies have shown that indazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have been tested against protozoa such as Giardia intestinalis and Entamoeba histolytica, with some showing superior activity compared to standard drugs like metronidazole .
- Anticancer Activity: Research indicates that indazole derivatives, including this compound, possess anticancer properties. In vitro studies have demonstrated their ability to inhibit the growth of various cancer cell lines, including colorectal (HCT-116) and breast (MDA-MB-231) cancer cells .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
Table 1: Antimicrobial Activity of Indazole Derivatives
| Compound | Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | G. intestinalis | 5.0 | |
| Compound 18 | E. histolytica | 12.8 | |
| Metronidazole | G. intestinalis | 64.0 |
Table 2: Anticancer Activity Against Cell Lines
Case Studies
- Antimicrobial Efficacy: A study evaluated the efficacy of several indazole derivatives against common intestinal pathogens. The results indicated that compounds similar to this compound demonstrated significant antiprotozoal activity, outperforming metronidazole in some cases .
- Anticancer Properties: In a comprehensive analysis of various indazoles, researchers found that the introduction of methoxy groups significantly enhanced cytotoxicity against cancer cell lines. This suggests that structural modifications can lead to improved therapeutic profiles .
Q & A
Q. Advanced
- Substrate Mimicry : Design analogs resembling endogenous ligands (e.g., ATP for kinase inhibitors) .
- Selectivity Filters : Introduce bulky substituents to avoid off-target binding pockets (e.g., NaV1.1 vs. NaV1.6 channels) .
- Prodrug Approaches : Mask reactive groups until target-specific activation .
How are data contradictions in biological activity resolved through experimental design?
Q. Advanced
- Dose-Response Curves : Establish linear ranges to avoid saturation artifacts .
- Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V) alongside cytotoxicity assays .
- Negative Controls : Include inactive analogs (e.g., 1-substituted indazoles) to validate target specificity .
What are the emerging therapeutic applications of this compound derivatives beyond oncology?
Advanced
Recent studies explore:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
